3-Cyclopropyl-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-Cyclopropyl-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic compound with a molecular formula of C16H20N4O2S2. This compound features a pyridazine ring substituted with a cyclopropyl group and a piperazine moiety, which is further substituted with a 5-methylthiophen-2-ylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic synthesis techniquesThe final step involves the sulfonylation of the piperazine with 5-methylthiophen-2-ylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a sulfone, while reduction with lithium aluminum hydride may produce a thiol derivative.
Scientific Research Applications
3-Cyclopropyl-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine
- 3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine
- 3-Cyclopropyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine
Uniqueness
3-Cyclopropyl-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is unique due to the presence of the 5-methylthiophen-2-ylsulfonyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-12-2-7-16(23-12)24(21,22)20-10-8-19(9-11-20)15-6-5-14(17-18-15)13-3-4-13/h2,5-7,13H,3-4,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBUHXPIXWIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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